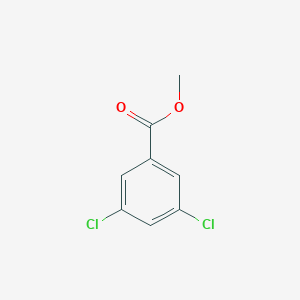

Methyl 3,5-dichlorobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3,5-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTEVDFJXGLQUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042146 | |

| Record name | Methyl 3,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2905-67-1 | |

| Record name | Methyl 3,5-dichlorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 3,5-DICHLOROBENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3,5-DICHLOROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GIM06EE3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3,5-dichlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of methyl 3,5-dichlorobenzoate from 3,5-dichlorobenzoic acid via Fischer esterification. It includes a detailed experimental protocol, quantitative data, and a visual representation of the experimental workflow, designed to be a valuable resource for professionals in chemical research and drug development.

Reaction Principle: Fischer Esterification

The synthesis of this compound from 3,5-dichlorobenzoic acid is a classic example of the Fischer esterification reaction. This acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol (methanol) is commonly used.

The general chemical equation for this reaction is:

C₇H₄Cl₂O₂ + CH₃OH ⇌ C₈H₆Cl₂O₂ + H₂O

(3,5-Dichlorobenzoic Acid + Methanol ⇌ this compound + Water)

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. These values are compiled from typical Fischer esterification procedures and data from the synthesis of structurally similar compounds.

| Parameter | Value | Notes |

| Reactants | ||

| 3,5-Dichlorobenzoic Acid | 1.0 molar equivalent | Starting material. |

| Methanol | Excess (often used as solvent) | Serves as both reactant and solvent to drive the equilibrium. |

| Catalyst | ||

| Concentrated Sulfuric Acid (H₂SO₄) | Catalytic amount (e.g., a few drops to 0.1 eq) | A strong acid catalyst is crucial for the reaction. |

| Reaction Conditions | ||

| Temperature | Reflux (boiling point of methanol, ~65 °C) | Reaction is typically carried out at the boiling point of the alcohol. |

| Reaction Time | 1 - 5 hours | Reaction progress can be monitored by TLC. |

| Yield | ||

| Expected Yield | ~88% or higher | Based on the synthesis of similar dichlorobenzoate esters.[1] |

Detailed Experimental Protocol

This protocol provides a step-by-step procedure for the laboratory-scale synthesis of this compound.

Materials:

-

3,5-Dichlorobenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Diethyl ether

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

TLC plates and developing chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 3,5-dichlorobenzoic acid and an excess of anhydrous methanol.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65 °C) using a heating mantle or water bath. Allow the reaction to proceed for 1-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Washing:

-

Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any unreacted sulfuric acid and remove any remaining 3,5-dichlorobenzoic acid. Carbon dioxide evolution may be observed.

-

Wash the organic layer with water.

-

Finally, wash the organic layer with a saturated sodium chloride solution (brine) to remove the bulk of the dissolved water.

-

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Isolation of Product: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or distillation to obtain the final, pure this compound.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

References

physical and chemical properties of Methyl 3,5-dichlorobenzoate

An In-depth Technical Guide to Methyl 3,5-dichlorobenzoate

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and visualizations to support its application in synthesis and research.

Core Properties and Identifiers

This compound is an organic compound belonging to the dihalo benzoate class of molecules.[1] It is characterized by a benzene ring substituted with two chlorine atoms at the 3 and 5 positions and a methyl ester group at the 1 position. This compound typically appears as a white to off-white or colorless to pale yellow solid, depending on its purity.[1][2] Its structural features, particularly the electron-withdrawing nature of the chlorine atoms, significantly influence its reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2]

Physical Properties

The physical characteristics of this compound are summarized below. A notable discrepancy exists in the reported melting point, with most sources citing a range of 56-59°C. The value of -28°C appears to be an outlier.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆Cl₂O₂ | [1][3][4] |

| Molecular Weight | 205.04 g/mol | [4] |

| Monoisotopic Mass | 203.9744848 Da | [1] |

| Appearance | White to Off-White Solid | [2] |

| Melting Point | 56 - 59 °C | [5] |

| Boiling Point | Not Available | [5] |

| Flash Point | 118.1 °C | [5] |

| Solubility | Limited solubility in water; Moderately soluble in organic solvents like Chloroform and DMSO. | [2] |

| logP (Octanol/Water) | 3.4 | [1] |

Chemical and Spectroscopic Properties

The chemical identifiers and expected spectral data are crucial for compound verification and characterization.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 2905-67-1 | [1][2][3] |

| Synonyms | Benzoic acid, 3,5-dichloro-, methyl ester; 3,5-Dichlorobenzoic Acid Methyl Ester | [1][2] |

| Spectroscopy | Expected Characteristics | Source(s) |

| ¹H NMR | Signals corresponding to the aromatic protons (a singlet and a doublet) and a singlet for the methyl ester protons (-OCH₃). | [6] |

| ¹³C NMR | Resonances for the methyl carbon, the carbonyl carbon, and the distinct aromatic carbons. Full spectral data is available in databases. | [7] |

| IR Spectroscopy | Strong absorption band for the ester C=O stretch (approx. 1720-1740 cm⁻¹), C-O stretches, and characteristic bands for C-H and C=C bonds in the aromatic ring, along with C-Cl stretches. | [1][3][8] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 204, with a characteristic isotopic pattern (M+2, M+4) due to the two chlorine atoms. | [1] |

Reactivity and Stability

This compound is stable under standard laboratory and storage conditions.[5] Its chemical reactivity is primarily dictated by the functional groups on the benzene ring.

-

Influence of Substituents : The two chlorine atoms and the methyl ester group are electron-withdrawing. This deactivates the benzene ring towards electrophilic aromatic substitution. Any substitution reactions would be directed to the positions ortho to the ester group (positions 2, 6) and meta to the chlorine atoms.[2]

-

Incompatibilities : It is incompatible with strong oxidizing agents.

-

Hazardous Decomposition : When heated to decomposition, it may produce hazardous products such as carbon oxides and hydrogen chloride gas.

Caption: Electronic effects of substituents on the aromatic ring.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from its corresponding carboxylic acid using a classic Fischer esterification reaction.[5][9][10]

Materials:

-

3,5-Dichlorobenzoic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM) or Diethyl Ether

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottomed flask, reflux condenser, separatory funnel, standard glassware

Procedure:

-

Reaction Setup : In a clean, dry round-bottomed flask, dissolve 3,5-dichlorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-15 mL per gram of acid).

-

Catalyst Addition : While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approx. 3-5% of the methanol volume).

-

Reflux : Attach a reflux condenser to the flask, add boiling chips, and heat the mixture to reflux. The reaction temperature will be the boiling point of methanol (~65 °C). Allow the reaction to proceed for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching : After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing cold water (approx. 3-4 times the volume of the reaction mixture).

-

Extraction : Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like dichloromethane or diethyl ether (3 x 50 mL).

-

Washing : Combine the organic extracts. Wash the organic layer sequentially with water, then with saturated sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution), and finally with brine.

-

Drying and Filtration : Dry the washed organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent.

-

Solvent Removal : Remove the organic solvent from the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification : If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the final product as a crystalline solid.

Caption: Synthesis workflow via Fischer Esterification.

Biological Activity

While primarily utilized as a chemical intermediate, this compound has been reported to exhibit some biological activity. It has shown antibacterial properties against bacteria such as Staphylococcus and Mycobacterium tuberculosis.[5] However, the specific mechanism of action and the molecular pathways involved in this antibacterial activity are not extensively documented in the available scientific literature. Its main role in the life sciences remains as a precursor or building block in the synthesis of more complex, biologically active molecules for the pharmaceutical and agrochemical industries.[2]

References

- 1. This compound | C8H6Cl2O2 | CID 76192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2905-67-1: this compound | CymitQuimica [cymitquimica.com]

- 3. Benzoic acid, 3,5-dichloro-, methyl ester [webbook.nist.gov]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. spectrabase.com [spectrabase.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. personal.tcu.edu [personal.tcu.edu]

- 10. chemlab.truman.edu [chemlab.truman.edu]

An In-depth Technical Guide to Methyl 3,5-dichlorobenzoate (CAS: 2905-67-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dichlorobenzoate is an organic compound with the CAS number 2905-67-1.[1][2][3] It belongs to the class of dihalo benzoates and is a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[2][4] Its chemical structure, featuring a benzene ring substituted with two chlorine atoms at the 3 and 5 positions and a methyl ester group, makes it a versatile building block for more complex molecules. The electron-withdrawing nature of the chlorine atoms significantly influences the reactivity of the aromatic ring and the ester moiety.[2] This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a summary of its safety information.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow solid or liquid, depending on its purity and the ambient temperature.[2] It exhibits moderate solubility in organic solvents and limited solubility in water, which is characteristic of its hydrophobic nature.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2905-67-1 | [1][2][3][5] |

| Molecular Formula | C₈H₆Cl₂O₂ | [1][2][3][5] |

| Molecular Weight | 205.04 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | Benzoic acid, 3,5-dichloro-, methyl ester; 3,5-Dichlorobenzoic Acid Methyl Ester | [2][3] |

| Melting Point | 56-59 °C | [5] |

| Flash Point | 118.1 °C | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

Table 2: Spectroscopic Data Summary

| Spectroscopy Type | Key Data Points | Reference |

| ¹³C NMR | Spectra available from various databases. | [3][6] |

| Mass Spectrometry (GC-MS) | Experimental data available, with top 5 peaks often listed in databases. | [3] |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra are available. | [3] |

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer-Speier esterification of 3,5-dichlorobenzoic acid with methanol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer-Speier Esterification

This protocol outlines the synthesis of this compound from 3,5-dichlorobenzoic acid and methanol.

Materials:

-

3,5-Dichlorobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate or Diethyl ether (for extraction)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3,5-dichlorobenzoic acid (1 equivalent) and an excess of anhydrous methanol (e.g., 10-20 equivalents). The methanol acts as both a reactant and the solvent.

-

Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents). The addition is exothermic and should be done cautiously.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for several hours (typically 2-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether.

-

Transfer the organic solution to a separatory funnel.

-

-

Extraction and Neutralization:

-

Wash the organic layer sequentially with water to remove any remaining methanol.

-

Carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Be cautious as CO₂ gas will evolve.

-

Wash the organic layer with brine to remove any residual water and inorganic salts.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary to obtain a high-purity product.

Logical Relationship: Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound serves as a valuable starting material in the synthesis of a variety of more complex molecules. Its primary applications are in the fields of:

-

Pharmaceutical Synthesis: It is used as a precursor for the synthesis of active pharmaceutical ingredients (APIs). The dichlorinated benzene ring can be a key structural motif or can be further functionalized.

-

Agrochemical Development: This compound is also utilized in the development of new herbicides and pesticides.

-

Organic Synthesis: As a research chemical, it is employed in a wide range of organic reactions to introduce the 3,5-dichlorobenzoyl moiety into a molecule.[4]

Experimental Workflow: Product Analysis

Following the synthesis, a standard workflow is employed to confirm the identity and purity of the final product.

Caption: Post-synthesis analysis workflow.

Safety and Handling

This compound is classified as toxic if swallowed.[7][8] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of ingestion, immediate medical attention is required.[7] For detailed safety information, refer to the Safety Data Sheet (SDS).[7]

Table 3: GHS Hazard Information

| Hazard Statement | Precautionary Statement | Reference |

| H301: Toxic if swallowed | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [3][8] |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [3] |

| H319: Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [3] |

Conclusion

This compound is a fundamentally important chemical intermediate with well-defined properties and established synthetic routes. Its utility in the pharmaceutical and agrochemical industries underscores the need for a thorough understanding of its chemistry and safe handling procedures. This guide provides researchers and drug development professionals with the core technical information required to effectively utilize this compound in their work.

References

- 1. This compound | 2905-67-1 | FM71383 [biosynth.com]

- 2. CAS 2905-67-1: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C8H6Cl2O2 | CID 76192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. accustandard.com [accustandard.com]

- 6. spectrabase.com [spectrabase.com]

- 7. cdn.chemservice.com [cdn.chemservice.com]

- 8. hpc-standards.com [hpc-standards.com]

An In-depth Technical Guide to the Solubility of Methyl 3,5-dichlorobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3,5-dichlorobenzoate. Due to a notable absence of publicly available quantitative solubility data for this compound in a wide range of organic solvents, this document focuses on delivering detailed, standardized experimental protocols to enable researchers to determine these values. The methodologies described herein are based on established principles of physical chemistry and analytical techniques, ensuring reliable and reproducible results. This guide is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development who require accurate solubility data for process optimization, formulation, and quality control.

Introduction to this compound

This compound is an organic compound with the chemical formula C₈H₆Cl₂O₂.[1] It is characterized by a benzoate moiety with two chlorine atoms substituted at the 3 and 5 positions of the benzene ring.[1] This compound is typically a white to off-white solid at room temperature.[2] Its molecular structure, featuring a hydrophobic aromatic ring and halogen substituents, suggests moderate solubility in organic solvents and limited solubility in water.[1] Understanding its solubility in various organic solvents is crucial for its application in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1]

Physical and Chemical Properties:

-

CAS Number: 2905-67-1[3]

-

Molecular Weight: 205.04 g/mol [4]

-

Melting Point: 56-59 °C[4]

-

Appearance: White to Off-White Solid[2]

Qualitative Solubility Profile

While quantitative data is scarce, some sources provide a qualitative assessment of this compound's solubility. It is reported to be slightly soluble in chloroform and dimethyl sulfoxide (DMSO), with sonication potentially aiding dissolution in the latter.

Experimental Protocols for Quantitative Solubility Determination

The following sections detail robust methodologies for the precise determination of the solubility of this compound in various organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled orbital shaker or magnetic stirrer with a hot plate

-

Vials with airtight caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed beaker

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. It is advisable to conduct preliminary experiments to determine the minimum time required to reach equilibrium by taking measurements at different time intervals.

-

-

Sample Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

-

Filter the supernatant through a syringe filter into a pre-weighed evaporating dish or beaker.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be well below the melting point of this compound.

-

Continue drying until a constant weight is achieved.

-

The final weight of the dish minus the initial weight gives the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of solvent used) x 100

-

UV-Visible Spectrophotometry Method

For compounds with a chromophore, such as this compound, UV-Visible spectrophotometry offers a sensitive and accurate method for determining solubility. This method relies on the direct relationship between the absorbance of a solution and the concentration of the dissolved solute (Beer-Lambert Law).

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvents (UV-grade)

-

UV-Visible Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Temperature-controlled orbital shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution over a range of wavelengths (e.g., 200-400 nm) to determine the λmax, the wavelength at which the compound exhibits maximum absorbance.

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of the unknown samples.

-

-

Preparation and Equilibration of Saturated Solution:

-

Follow steps 1 and 2 as described in the gravimetric method (Section 3.1).

-

-

Sample Preparation and Analysis:

-

After equilibration and settling, withdraw a small aliquot of the supernatant and filter it.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility.

-

Data Presentation

The experimentally determined solubility data for this compound should be presented in a clear and organized manner to facilitate comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C (Template)

| Organic Solvent | Method Used | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | Gravimetric/UV-Vis | Experimental Value | Calculated Value |

| Ethanol | Gravimetric/UV-Vis | Experimental Value | Calculated Value |

| Acetone | Gravimetric/UV-Vis | Experimental Value | Calculated Value |

| Ethyl Acetate | Gravimetric/UV-Vis | Experimental Value | Calculated Value |

| Dichloromethane | Gravimetric/UV-Vis | Experimental Value | Calculated Value |

| Chloroform | Gravimetric/UV-Vis | Experimental Value | Calculated Value |

| Toluene | Gravimetric/UV-Vis | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide | Gravimetric/UV-Vis | Experimental Value | Calculated Value |

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

Methyl 3,5-dichlorobenzoate molecular weight and formula

An in-depth guide to the molecular properties of Methyl 3,5-dichlorobenzoate, this document provides essential data for researchers, scientists, and professionals in drug development.

This compound is a chemical compound utilized in various research and synthetic applications. A clear understanding of its fundamental molecular properties is crucial for its effective use. The table below summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C8H6Cl2O2 | [1][2][3][4][5] |

| Molecular Weight | 205.03 g/mol | [1][3] |

| Molecular Weight (alternate) | 205.04 g/mol | [2][4] |

| Molecular Weight (more precise) | 205.038 | [5] |

| Monoisotopic Mass | 203.9744848 Da | [1] |

As a language model, I am unable to provide detailed experimental protocols or generate visualizations such as signaling pathways or experimental workflows using Graphviz (DOT language). The core quantitative data for this compound has been provided in the table above to support your research and development needs.

References

An In-depth Technical Guide to the Reactivity of Methyl 3,5-dichlorobenzoate in Electrophilic Substitution

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3,5-dichlorobenzoate is a highly deactivated aromatic compound due to the presence of three electron-withdrawing substituents: two chlorine atoms and a methyl ester group. This deactivation significantly impacts its reactivity towards electrophilic aromatic substitution, making such reactions challenging and requiring harsh conditions. This guide provides a comprehensive analysis of the expected reactivity and regioselectivity of this compound in key electrophilic substitution reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Due to a lack of specific experimental data in the literature for this substrate, this guide extrapolates from the known principles of substituent effects in electrophilic aromatic substitution. Detailed experimental protocols, adapted from related, more reactive compounds, are provided as a starting point for laboratory investigation.

Introduction

This compound is a substituted aromatic compound with the chemical formula C₈H₆Cl₂O₂.[1][2] Its structure consists of a benzene ring substituted with two chlorine atoms at the 3 and 5 positions and a methyl ester group at the 1 position. The presence of these three substituents profoundly influences the electron density of the aromatic ring, thereby governing its reactivity in electrophilic aromatic substitution (EAS) reactions. Understanding the interplay of these substituent effects is crucial for predicting reaction outcomes and designing synthetic routes involving this compound.

Core Principles: Substituent Effects in this compound

The regiochemical outcome of an electrophilic aromatic substitution reaction on the this compound ring is determined by the cumulative directing effects of its three substituents.

-

Methyl Ester Group (-COOCH₃): The methyl ester group is a moderately deactivating group.[3] It withdraws electron density from the benzene ring through both the inductive effect (-I) and the resonance effect (-M). This deactivation is most pronounced at the ortho and para positions, thereby directing incoming electrophiles to the meta position.

-

Chloro Groups (-Cl): Halogens such as chlorine are a unique class of substituents. They are deactivating overall due to a strong electron-withdrawing inductive effect (-I).[4] However, they possess lone pairs of electrons that can be donated to the ring via the resonance effect (+M). This resonance donation enriches the electron density specifically at the ortho and para positions. Consequently, chlorine is an ortho, para-director, despite being a deactivating group.[5][6]

Cumulative Effect and Regioselectivity

In this compound, the directing effects of the substituents are as follows:

-

The methyl ester group at C1 directs incoming electrophiles to the C3 and C5 positions. However, these positions are already occupied by chlorine atoms.

-

The chlorine atom at C3 directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C1, which is occupied).

-

The chlorine atom at C5 directs incoming electrophiles to its ortho positions (C4 and C6) and its para position (C1, which is occupied).

Considering these directing effects, the C2, C4, and C6 positions are all potential sites for electrophilic attack. However, the powerful deactivating nature of all three substituents makes the ring significantly less nucleophilic than benzene. The most likely positions for substitution are those that are least deactivated. The positions ortho to the chlorine atoms (C2, C4, and C6) are favored by the resonance effect of the halogens. The position meta to the methyl ester group (C3 and C5) would be electronically favored by this group, but they are blocked. The remaining positions (C2, C4, C6) are all ortho or para to the deactivating ester group, which is unfavorable.

Therefore, we can predict that electrophilic substitution will be difficult and will likely occur at the positions activated by the chloro groups, which are C2, C4, and C6. Among these, C4 is para to one chloro group and ortho to the other, making it a potentially favored site. The C2 and C6 positions are sterically hindered by the adjacent methyl ester and chloro groups, respectively.

Visualization of Directing Effects

The logical relationship of the directing effects of the substituents on this compound can be visualized as follows:

Caption: Logical workflow of substituent directing effects on this compound.

Expected Reactivity in Electrophilic Substitution Reactions

Given the highly deactivated nature of the substrate, harsh reaction conditions will likely be necessary to achieve any significant conversion. The following table summarizes the expected conditions and major products for common electrophilic aromatic substitution reactions.

| Reaction Type | Reagents and Conditions | Expected Major Product(s) | Rationale |

| Nitration | Conc. HNO₃, Conc. H₂SO₄, heat | Methyl 3,5-dichloro-2-nitrobenzoate, Methyl 3,5-dichloro-4-nitrobenzoate, Methyl 3,5-dichloro-6-nitrobenzoate | The strong electron-withdrawing groups require forcing conditions. Substitution is directed by the chloro groups to the available ortho and para positions. |

| Halogenation | X₂ (Cl₂, Br₂), Lewis Acid (FeX₃, AlX₃), heat | Methyl 2-halo-3,5-dichlorobenzoate, Methyl 4-halo-3,5-dichlorobenzoate, Methyl 6-halo-3,5-dichlorobenzoate | A strong Lewis acid catalyst and elevated temperatures will be necessary to generate a sufficiently powerful electrophile. |

| Sulfonation | Fuming H₂SO₄ (SO₃/H₂SO₄), heat | 3,5-dichloro-2-(methoxycarbonyl)benzenesulfonic acid, 3,5-dichloro-4-(methoxycarbonyl)benzenesulfonic acid | This reversible reaction will require high concentrations of SO₃ and heat to proceed. |

| Friedel-Crafts Alkylation | R-X, Lewis Acid (AlCl₃) | No reaction expected | The ring is too deactivated for Friedel-Crafts reactions, which are notoriously sensitive to deactivating groups.[7] |

| Friedel-Crafts Acylation | R-COCl, Lewis Acid (AlCl₃) | No reaction expected | Similar to alkylation, the highly deactivated ring will not undergo acylation. |

Experimental Protocols

The following protocols are adapted from established procedures for the nitration of methyl benzoate and are suggested as a starting point for the electrophilic substitution of this compound.[8][9][10][11][12] Researchers should be aware that optimization of reaction conditions, particularly temperature and reaction time, will be necessary.

Proposed Protocol for the Nitration of this compound

Caution: Concentrated nitric and sulfuric acids are highly corrosive. All manipulations should be performed in a fume hood with appropriate personal protective equipment.

Materials:

-

This compound

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Distilled water

-

Methanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a minimal amount of concentrated sulfuric acid. Cool the mixture to 0 °C in an ice-water bath.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Slowly add the nitrating mixture dropwise to the stirred solution of this compound. The temperature of the reaction mixture should be carefully maintained below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction should be monitored by TLC. If no reaction is observed, the temperature may be gradually and cautiously increased.

-

Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring.

-

The precipitated solid product should be collected by vacuum filtration and washed with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol.

-

The product should be characterized by melting point, ¹H NMR, and ¹³C NMR to determine the isomeric distribution.

Conclusion

This compound is a challenging substrate for electrophilic aromatic substitution due to the strong deactivating effects of its three substituents. Successful substitution reactions will likely require harsh conditions and may result in a mixture of isomers. The directing effects of the chlorine atoms are expected to guide the incoming electrophile to the C2, C4, and C6 positions. Friedel-Crafts reactions are unlikely to proceed. The provided theoretical framework and proposed experimental protocol offer a solid foundation for researchers and drug development professionals to explore the chemistry of this compound. Further experimental work is needed to determine the precise reactivity and product distributions for various electrophilic substitution reactions.

References

- 1. CAS 2905-67-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H6Cl2O2 | CID 76192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. echemi.com [echemi.com]

- 5. people.wou.edu [people.wou.edu]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 9. westfield.ma.edu [westfield.ma.edu]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. webassign.net [webassign.net]

- 12. d.web.umkc.edu [d.web.umkc.edu]

An In-depth Technical Guide to the Electron-Withdrawing Effects of Chlorine in Methyl 3,5-dichlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron-withdrawing properties of the chlorine substituents in Methyl 3,5-dichlorobenzoate. The document details the quantitative impact of these effects on the molecule's reactivity and spectroscopic properties, provides relevant experimental methodologies, and illustrates key concepts through structured diagrams.

Core Concepts: Inductive and Resonance Effects

The electronic influence of the two chlorine atoms on the benzene ring of this compound is a classic example of competing electronic effects in organic chemistry. Chlorine, being highly electronegative, exerts a powerful electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring through the sigma (σ) bonds.[1][2] Concurrently, the lone pair electrons on the chlorine atoms can participate in resonance (+R), donating electron density into the pi (π) system of the ring.[1][2]

However, for halogens, the inductive effect is significantly stronger than the resonance effect.[1] In the case of this compound, the chlorine atoms are in the meta positions relative to the methyl ester group. At the meta position, the resonance effect is negligible, and the electronic influence is almost entirely governed by the strong inductive effect.[3] This net electron withdrawal deactivates the aromatic ring towards electrophilic substitution but significantly influences the reactivity of the ester functional group.

Caption: Inductive (-I) and Resonance (+R) effects in this compound.

Quantitative Analysis of Electronic Effects

The electron-withdrawing nature of the chlorine atoms can be quantified by examining the acidity of the parent carboxylic acid and through the Hammett equation, which provides a linear free-energy relationship for substituted benzoic acid derivatives.[4]

A summary of the key properties of this compound and its parent acid is presented below.

| Property | This compound | 3,5-Dichlorobenzoic Acid | Reference |

| CAS Number | 2905-67-1 | 51-36-5 | [5][6] |

| Molecular Formula | C₈H₆Cl₂O₂ | C₇H₄Cl₂O₂ | [5][6] |

| Molecular Weight | 205.03 g/mol | 191.01 g/mol | [5][6] |

| Appearance | White to Off-White Solid | White to beige powder | [7][8] |

The pKa of 3,5-dichlorobenzoic acid is significantly lower than that of unsubstituted benzoic acid. This indicates that the dichlorinated acid is a stronger acid, a direct consequence of the stabilization of the conjugate base (dichlorobenzoate anion) by the electron-withdrawing chlorine atoms.

| Compound | pKa Value | Comments | Reference |

| Benzoic Acid | 4.21 | Reference compound | [9] |

| 3,5-Dichlorobenzoic Acid | 3.46 (Predicted) | Stronger acid due to -I effect of two Cl atoms | [7] |

The Hammett equation (log(K/K₀) = σρ) quantifies the effect of substituents on reactivity.[4] The substituent constant, σ, depends only on the specific substituent and its position. For the two chlorine atoms at the meta positions, their effects are additive.

| Substituent | Position | σ Value | Total Σσ | Reference |

| -Cl | meta | +0.37 | +0.74 | [3] |

A large positive Σσ value signifies a strong electron-withdrawing effect, which predicts a significant increase in the rate of reactions that are favored by electron deficiency at the reaction center, such as the alkaline hydrolysis of the ester.

Spectroscopic analysis provides further evidence of the electron-withdrawing effects. While specific peak values require direct analysis, the expected trends are as follows:

| Spectroscopy | Parameter | Expected Observation for this compound | Rationale |

| ¹³C NMR | Carbonyl Carbon (C=O) | Shifted downfield (>166 ppm) compared to methyl benzoate. | Deshielding of the carbonyl carbon due to electron withdrawal through the ring. |

| ¹H NMR | Aromatic Protons | Shifted downfield compared to corresponding protons in methyl benzoate. | Deshielding of ring protons due to the inductive effect of chlorine atoms. |

| IR Spectroscopy | Carbonyl Stretch (ν C=O) | Higher frequency (>1725 cm⁻¹) compared to methyl benzoate. | The inductive effect strengthens the C=O bond by withdrawing electron density from adjacent atoms. |

Public databases confirm the availability of NMR, IR, and mass spectrometry data for detailed analysis.[5][10][11]

Experimental Methodologies

The synthesis and reactivity of this compound can be explored through standard organic chemistry protocols.

The compound is typically synthesized via Fischer esterification of 3,5-dichlorobenzoic acid.

Protocol: Fischer Esterification

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 3,5-dichlorobenzoic acid (1.0 eq).

-

Reagents: Add an excess of anhydrous methanol (e.g., 10-20 eq) to act as both reactant and solvent.

-

Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, neutralize the acid catalyst with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.[8]

Caption: Experimental workflow for the synthesis of this compound.

The electron-withdrawing chlorine atoms accelerate the rate of alkaline hydrolysis compared to methyl benzoate. This is because they stabilize the negative charge that develops in the tetrahedral intermediate and the transition state. The reaction constant (ρ) for the alkaline hydrolysis of ethyl benzoates is +2.498, indicating the reaction is highly sensitive to and accelerated by electron-withdrawing groups.[4]

Protocol: Kinetic Measurement

-

Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., a dioxane-water mixture) and a standardized aqueous sodium hydroxide solution.

-

Reaction Initiation: In a thermostated cuvette within a UV-Vis spectrophotometer, mix equal volumes of the ester and NaOH solutions to initiate the hydrolysis.

-

Data Acquisition: Monitor the reaction by observing the change in absorbance over time at a wavelength corresponding to the disappearance of the reactant or the appearance of the product (3,5-dichlorobenzoate anion).

-

Rate Constant Calculation: The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A is the absorbance. The second-order rate constant is then calculated by k₂ = k_obs / [NaOH].

Caption: Alkaline hydrolysis mechanism showing stabilization of the transition state.

Applications in Research and Development

The well-defined electronic properties of this compound make it a valuable compound in several areas:

-

Pharmaceutical Synthesis: The 3,5-dichlorobenzoate moiety is a structural component in various pharmacologically active molecules. For example, it is part of the structure of Bemesetron, a 5-HT₃ receptor antagonist.[12] The parent acid is a key intermediate in the synthesis of fungicides, insecticides, and other Active Pharmaceutical Ingredients (APIs).

-

Organic Synthesis: It serves as a useful research chemical and building block in organic synthesis where a deactivated aromatic ring or a specific substitution pattern is required.[8][13]

-

Physical Organic Chemistry: It is an excellent model compound for studying reaction mechanisms and quantifying the electronic effects of substituents, particularly in the context of linear free-energy relationships.

References

- 1. Although chlorine is an electron withdrawing group , yet it is ortho-, para-directing in electrophilic aromatic substitution reactions . Why ? [allen.in]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. This compound | C8H6Cl2O2 | CID 76192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. assets.cambridge.org [assets.cambridge.org]

- 10. spectrabase.com [spectrabase.com]

- 11. Benzoic acid, 3,5-dichloro-, methyl ester [webbook.nist.gov]

- 12. Bemesetron - Wikipedia [en.wikipedia.org]

- 13. CAS 2905-67-1: this compound | CymitQuimica [cymitquimica.com]

Methyl 3,5-dichlorobenzoate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 3,5-dichlorobenzoate. The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this chemical compound in their work.

Core Chemical and Physical Properties

This compound is a white to off-white solid organic compound.[1] Its key identifiers and physical properties are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 2905-67-1 | [1] |

| Molecular Formula | C₈H₆Cl₂O₂ | [1] |

| Molecular Weight | 205.03 g/mol | [1] |

| Appearance | White to Off-White Solid | [1] |

| Synonyms | 3,5-Dichlorobenzoic Acid Methyl Ester; Benzoic acid, 3,5-dichloro-, methyl ester | [1][2] |

Stability Profile

This compound is considered stable under recommended storage conditions.[3] No dangerous reactions have been reported under normal use.[4] However, it is important to be aware of substances and conditions that can affect its stability.

Incompatible Materials

Contact with strong oxidizing agents should be avoided as they are incompatible with this compound.[3][4]

Hazardous Decomposition

Under fire conditions, the compound can decompose to produce hazardous substances, including carbon oxides and hydrogen chloride gas.[3]

Recommended Storage and Handling

Proper storage and handling are crucial for maintaining the stability and integrity of this compound.

| Condition | Recommendation | Source |

| Temperature | 2-8°C Refrigerator | [1][5] |

| Container | Store in original, tightly closed container. | [4] |

| Environment | Store in a cool, dry, well-ventilated area. | [6] |

| Handling | Wash hands thoroughly after handling. Avoid contact with skin and eyes. Use with adequate ventilation. | [4][6][7] |

A solution of this compound in methanol may be stored at ambient temperature (>5 °C).[8]

References

- 1. jddtonline.info [jddtonline.info]

- 2. Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 2905-67-1: this compound | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. rjptonline.org [rjptonline.org]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. accustandard.com [accustandard.com]

- 8. ijrpp.com [ijrpp.com]

Commercial Suppliers of High-Purity Methyl 3,5-Dichlorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of high-purity Methyl 3,5-dichlorobenzoate, a key chemical intermediate in pharmaceutical synthesis. The document details typical purity specifications, potential impurities, and applications in drug development, with a focus on its role as a precursor in the synthesis of Tafamidis. Furthermore, it outlines representative experimental protocols for its synthesis and analytical characterization by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Commercial Availability and Supplier Specifications

High-purity this compound is available from a range of commercial chemical suppliers catering to research and industrial needs. Purity levels typically exceed 97%, with some suppliers offering grades of 98% or even greater than 99%.[1][2] While a specific Certificate of Analysis (COA) for every supplier is not publicly available, the information below represents typical specifications based on data from various suppliers. Researchers are advised to request a lot-specific COA for detailed information.

Table 1: Representative Supplier Specifications for this compound

| Parameter | Typical Specification |

| Chemical Name | This compound |

| CAS Number | 2905-67-1 |

| Molecular Formula | C₈H₆Cl₂O₂ |

| Molecular Weight | 205.04 g/mol |

| Appearance | White to off-white solid or powder |

| Purity (by HPLC/GC) | ≥97% - >99% |

| Melting Point | 58-60 °C |

| Solubility | Soluble in organic solvents, limited solubility in water.[3] |

Table 2: Potential Impurities

| Impurity | Potential Source |

| 3,5-Dichlorobenzoic acid | Incomplete esterification |

| Other dichlorobenzoate isomers | Impurities in starting materials |

| Residual solvents | Manufacturing process |

| Unreacted starting materials | Incomplete reaction |

Applications in Drug Development: The Synthesis of Tafamidis

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. A prominent example is its utility in the production of Tafamidis, a drug used to treat transthyretin-mediated amyloidosis (ATTR).[4][5] While the direct precursor in many patented syntheses is 3,5-dichlorobenzoyl chloride, this compound is readily converted to this acid chloride. The overall synthetic pathway underscores the importance of this chemical intermediate.

The synthesis of Tafamidis from a 3,5-dichlorobenzoyl precursor involves the formation of an amide bond with 4-amino-3-hydroxybenzoic acid, followed by a cyclization reaction to form the benzoxazole core of the Tafamidis molecule.[4][6][7]

Experimental Protocols

The following are representative experimental protocols. Researchers should consult specific literature and safety data sheets before conducting any experiment.

Synthesis of 3,5-Dichlorobenzoyl Chloride from 3,5-Dichlorobenzoic Acid

This protocol outlines the conversion of 3,5-dichlorobenzoic acid, which can be obtained from the hydrolysis of this compound, to the corresponding acid chloride.

Materials:

-

3,5-Dichlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

To a reaction flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dichlorobenzoic acid (1 equivalent), toluene, and a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.5-2.0 equivalents) to the mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-3 hours, monitoring the reaction progress by TLC or GC.

-

After completion, allow the mixture to cool to room temperature.

-

Distill off the excess thionyl chloride and toluene under reduced pressure. The resulting residue is 3,5-dichlorobenzoyl chloride, which can be used in the subsequent step without further purification.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity assessment of this compound using HPLC with UV detection.

Table 3: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve accurately weighed sample in the mobile phase to a concentration of approximately 1 mg/mL. |

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.

Table 4: Representative GC-MS Method Parameters

| Parameter | Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial: 80 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |

| Injector Temperature | 250 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Scan Range | m/z 50-500 |

Conclusion

High-purity this compound is a readily available and essential intermediate for the pharmaceutical industry, particularly in the synthesis of Tafamidis. Researchers and drug development professionals can source this compound from various commercial suppliers, with typical purities exceeding 97%. The provided representative analytical methods, HPLC and GC-MS, offer robust frameworks for quality control and impurity profiling. As with any critical raw material, it is imperative to obtain and review the supplier's lot-specific Certificate of Analysis to ensure the material meets the stringent requirements of pharmaceutical development.

References

- 1. 2905-67-1 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. This compound;Cas No.:2905-67-1 [cherrypharmatech.com]

- 3. CAS 2905-67-1: this compound | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. US20200399234A1 - New polymorphs and new path to synthesize tafamidis - Google Patents [patents.google.com]

- 6. ias.ac.in [ias.ac.in]

- 7. data.epo.org [data.epo.org]

In-Depth Technical Guide: Safety and Handling of Methyl 3,5-dichlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 3,5-dichlorobenzoate (CAS No. 2905-67-1), a compound used in organic synthesis.[1][2] Due to its toxicological profile, stringent adherence to safety protocols is imperative to mitigate risks in a laboratory setting.

Chemical and Physical Properties

This compound is a white to off-white solid.[2][3] Its properties are summarized below. Note that some physical properties, such as melting point, show variability across different sources.

| Property | Value | Source(s) |

| CAS Number | 2905-67-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₆Cl₂O₂ | [1][3][4][5][6][7] |

| Molecular Weight | 205.04 g/mol | [3][4][6][7][8] |

| Appearance | White to Off-White Solid | [2][3] |

| Melting Point | 56-59 °C / 132-138 °F | [4] |

| 56 °C | [3] | |

| 58 °C | [7] | |

| Boiling Point | No data available | [4][8] |

| Flash Point | 118.1 °C | [7] |

| No data available | [4][8] | |

| Solubility | Limited solubility in water, moderate solubility in organic solvents. | [1] |

| Vapor Pressure | No data available | [8] |

| Density | No data available | |

| log Pow (Partition Coefficient) | 3.383 | [8] |

Toxicological Information and Health Hazards

The primary and most significant health hazard of this compound is its acute oral toxicity.

GHS Classification:

-

Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[8]

-

Skin Irritation (Category 2): H315 - Causes skin irritation (Reported by a minority of notifiers).

-

Eye Irritation (Category 2): H319 - Causes serious eye irritation (Reported by a minority of notifiers).

-

Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3): H335 - May cause respiratory irritation (Reported by a minority of notifiers).

Summary of Health Effects:

-

Oral: Toxic if swallowed. Ingestion can lead to serious adverse health effects or be fatal.

-

Inhalation: May cause respiratory tract irritation. As a powder, inhalation of dust should be avoided.

-

Dermal: May cause skin irritation upon contact.

-

Eye: May cause serious eye irritation.

Toxicological Mechanism: Detailed studies on the specific signaling pathways and biochemical mechanisms of toxicity for this compound are not readily available in the public domain. However, related compounds such as dichlorobenzenes are known to be metabolized by cytochrome P-450 enzymes, which can lead to the formation of reactive metabolites that cause cellular damage, particularly in the liver. It is prudent to assume that this compound may have similar metabolic activation pathways.

Experimental Protocols for Safe Handling

Adherence to the following protocols is essential for the safe handling of this compound in a research environment.

Personal Protective Equipment (PPE) Selection Protocol

This protocol outlines the steps for selecting appropriate PPE. A visual representation of this workflow is provided in the diagram below.

-

Hazard Assessment: Before handling, review the Safety Data Sheet (SDS) and this guide to understand the hazards (Acute Oral Toxicity, potential skin/eye/respiratory irritant).

-

Eye and Face Protection:

-

Minimum Requirement: ANSI-approved safety glasses with side shields.

-

Increased Risk (e.g., risk of splashing, handling large quantities): Chemical safety goggles.

-

Full Protection: A face shield worn in conjunction with safety goggles is required when there is a significant risk of splashing or aerosolization.

-

-

Skin and Body Protection:

-

A standard laboratory coat, fully fastened, is mandatory.

-

Ensure legs are covered (no shorts or skirts) and wear closed-toe shoes.

-

For tasks with a high risk of splashes, a chemically resistant apron over the lab coat is required.

-

-

Hand Protection:

-

Select chemically resistant gloves. Nitrile gloves are commonly used for incidental contact.

-

Consult the glove manufacturer's compatibility chart for breakthrough times, especially if prolonged contact or immersion is anticipated.

-

If the phrase "fatal in contact with skin" (H310) is indicated for a substance being used, wearing two pairs of nitrile gloves is a recommended precaution.[9]

-

Inspect gloves for any signs of degradation or punctures before each use.

-

Change gloves immediately if they become contaminated, and at regular intervals (e.g., every two hours) during extended procedures.[10]

-

-

Respiratory Protection:

-

All handling of this compound powder must be conducted within a certified chemical fume hood to prevent inhalation of dust.

-

If a fume hood is not available or its performance is inadequate, a NIOSH-approved respirator with an appropriate particulate filter must be used. A full respiratory protection program, including fit testing, is required in such cases.

-

Weighing and Handling Protocol for Toxic Solids

This protocol provides a step-by-step method for safely weighing and handling solid this compound.

-

Preparation:

-

Designate a specific work area within a chemical fume hood for handling the powder.[9][10]

-

Cover the work surface with disposable, absorbent bench paper.[11]

-

Assemble all necessary equipment (spatulas, weigh paper/boats, containers, solvent for dissolution) within the fume hood before starting. Use disposable items where possible.[9]

-

-

Weighing Procedure:

-

To minimize contamination of the balance, do not place the balance inside the fume hood unless it is a dedicated, enclosed balance.

-

Method A (Preferred):

-

Tare an empty, sealed container on the balance located outside the fume hood.[9]

-

Transfer the tared container to the fume hood.

-

Carefully add the this compound powder to the container. Keep the container closed as much as possible.[9][11]

-

Securely close the container and move it back to the balance to obtain the final weight.[9]

-

Return the container to the fume hood for any further manipulations (e.g., dissolution).[9]

-

-

Method B (Enclosed Balance): If using a balance with an enclosure or a dedicated balance inside the hood, perform all weighing operations within the enclosure/hood.

-

-

Manipulation and Dissolution:

-

Conduct all manipulations of the dry powder (e.g., adding it to a reaction vessel, preparing a solution) inside the fume hood.

-

When preparing a solution, add the solvent to the solid slowly to avoid aerosolizing the powder.

-

-

Decontamination and Cleanup:

-

After handling is complete, decontaminate the designated work area and any non-disposable equipment.

-

Wipe all surfaces with a cloth wetted with a suitable solvent in which the powder is soluble, followed by a standard cleaning agent.[9] Do not dry sweep, as this can generate dust.[9]

-

Dispose of all contaminated disposable items (bench paper, gloves, weigh paper) in a clearly labeled hazardous waste container.

-

Emergency Procedures

First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor/physician.[8] Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Spill Response Protocol

This protocol outlines the steps for responding to a spill of this compound. A visual workflow is provided in the diagram below.

-

Initial Response & Assessment:

-

Alert personnel in the immediate area and evacuate if necessary.

-

If the spill is large, poses a significant inhalation risk, or you are not trained to handle it, evacuate the area, close the doors, and contact your institution's emergency response team.

-

-

Containment (for trained personnel with proper PPE):

-

Ensure you are wearing the appropriate PPE as outlined in section 3.1.

-

Prevent the powder from spreading. Do not use a dry brush or create dust clouds.

-

-

Cleanup Procedure:

-

Method 1: Wet Wiping. Gently cover the spill with a cloth or paper towels wetted with a suitable solvent (e.g., methanol, acetone) to avoid raising dust. Carefully wipe up the material, working from the outside in.

-

Method 2: Absorbent for Solids. Cover the spill with an inert absorbent material like vermiculite or sand.[12]

-

Carefully scoop the mixture into a designated, leak-proof hazardous waste container.[13] Avoid generating dust during this process.

-

-

Final Decontamination:

-

Waste Disposal:

-

Label the waste container clearly with "Hazardous Waste" and the chemical name.

-

Dispose of the waste according to your institution's hazardous waste management guidelines.

-

-

Reporting and Restocking:

-

Report the incident to your supervisor or lab safety officer.

-

Restock any spill kit supplies that were used.[13]

-

Storage and Incompatibility

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and store locked up, accessible only to authorized personnel.

-

Incompatible Materials: Avoid contact with strong oxidizing agents. While data for this specific compound is limited, similar benzoate esters may react with strong bases and reducing agents.

Disposal Considerations

All waste containing this compound, including contaminated materials and rinse water from decontamination, must be treated as hazardous waste. Dispose of waste in clearly labeled, sealed containers in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

This technical guide is intended to provide comprehensive safety information. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet from the supplier before working with this compound.

References

- 1. CAS 2905-67-1: this compound | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 3,5-DICHLOROBENZOIC ACID METHYL ESTER | 2905-67-1 [chemicalbook.com]

- 4. accustandard.com [accustandard.com]

- 5. This compound | C8H6Cl2O2 | CID 76192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. This compound | 2905-67-1 | FM71383 [biosynth.com]

- 8. hpc-standards.com [hpc-standards.com]

- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 10. safety.duke.edu [safety.duke.edu]

- 11. ehs.wisc.edu [ehs.wisc.edu]

- 12. jk-sci.com [jk-sci.com]

- 13. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

Methodological & Application

Application Notes and Protocols: Methyl 3,5-dichlorobenzoate as a Pharmaceutical Intermediate in the Synthesis of Tafamidis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Methyl 3,5-dichlorobenzoate as a key starting material for the synthesis of Tafamidis, a pharmaceutical agent for the treatment of transthyretin-related hereditary amyloidosis. This document outlines the synthetic pathway, provides detailed experimental protocols for key transformations, and summarizes quantitative data. Additionally, the mechanism of action of Tafamidis is illustrated to provide context for its therapeutic relevance.

Introduction

This compound is a halogenated aromatic ester that serves as a versatile intermediate in organic synthesis.[1] Its dichlorinated phenyl ring is a key structural motif found in various biologically active molecules. In the context of pharmaceutical manufacturing, it is a precursor to 3,5-dichlorobenzoyl chloride, a crucial building block for the synthesis of Tafamidis. Tafamidis is a kinetic stabilizer of the transthyretin (TTR) protein, preventing its dissociation into amyloidogenic monomers and thereby treating transthyretin amyloidosis (ATTR).[2][3]

Synthetic Pathway Overview

The overall synthetic strategy involves the conversion of this compound into the active pharmaceutical ingredient (API), Tafamidis. The key steps are:

-

Hydrolysis of this compound to 3,5-dichlorobenzoic acid.

-

Chlorination of 3,5-dichlorobenzoic acid to the highly reactive 3,5-dichlorobenzoyl chloride.

-

Amide Coupling of 3,5-dichlorobenzoyl chloride with 4-amino-3-hydroxybenzoic acid.

-

Cyclization of the resulting amide intermediate to form the benzoxazole core of Tafamidis.

This multi-step synthesis highlights the importance of this compound as a readily available and cost-effective starting material for accessing complex pharmaceutical compounds.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of Tafamidis starting from derivatives of this compound.

Table 1: Synthesis of 3,5-Dichlorobenzoyl Chloride from 3,5-Dichlorobenzoic Acid

| Reactant 1 | Reactant 2 | Solvent | Catalyst/Reagent | Reaction Conditions | Product | Yield (%) | Reference |

| 3,5-Dichlorobenzoic acid | Thionyl chloride | Methylene chloride | - | Reflux, 2 hours | 3,5-Dichlorobenzoyl chloride | Not specified | [1] |

| 3,5-Dichlorobenzoic acid | Thionyl chloride | None | Pyridine (catalytic) | Reflux, 20 hours | 3,5-Dichlorobenzoyl chloride | Quantitative | [4] |

| 3,5-Dichlorobenzoic acid | Thionyl chloride | None | - | Reflux, 8 hours | 3,5-Dichlorobenzoyl chloride | 91.4 | [5] |

| 3,5-Dichlorobenzoic acid | Oxalyl chloride | Dichloromethane | DMF (catalytic) | 0 °C to room temp., 4 hours | 3,5-Dichlorobenzoyl chloride | 100 | [6] |

Table 2: Synthesis of Tafamidis Precursors and Tafamidis

| Reactant 1 | Reactant 2 | Solvent | Base/Catalyst | Reaction Conditions | Product | Yield (%) | Reference |